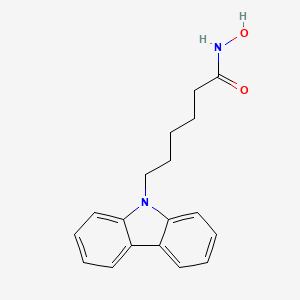
9H-Carbazole-9-hexanamide, N-hydroxy-
説明
9H-Carbazole-9-hexanamide, N-hydroxy- is a useful research compound. Its molecular formula is C18H20N2O2 and its molecular weight is 296.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9H-Carbazole-9-hexanamide, N-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-Carbazole-9-hexanamide, N-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
9H-Carbazole-9-hexanamide, N-hydroxy- is a derivative of carbazole, a significant class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Carbazole Derivatives
Carbazoles have been extensively studied for their medicinal properties, including antimicrobial , antitumor , neuroprotective , and antioxidative activities. The introduction of various substituents at the nitrogen position of the carbazole framework has been shown to enhance these biological effects .
Antimicrobial Activity
Research indicates that N-substituted carbazoles exhibit significant antimicrobial properties. For instance, compounds related to 9H-Carbazole-9-hexanamide have demonstrated activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 11.1 to 24.0 mm at a concentration of 50 µg/mL .
Antitumor Activity
The antitumor potential of carbazole derivatives has been documented in several studies. For example, compounds derived from carbazole have shown cytotoxic effects against cancer cell lines, including A549 lung carcinoma and C6 glioma cells. Specific derivatives exhibited IC50 values as low as 5.9 µg/mL, indicating potent antitumor activity .
Neuroprotective Effects
Neuroprotective properties are particularly notable in certain carbazole derivatives. Studies have shown that these compounds can protect neuronal cells from oxidative stress-induced damage. For instance, some derivatives have been effective at concentrations as low as 3 µM in mitigating glutamate-induced cell injury .
The biological activities of 9H-Carbazole-9-hexanamide, N-hydroxy-, and its derivatives can be attributed to several mechanisms:
- Antioxidative Mechanism : Many carbazole derivatives exhibit antioxidative properties that help neutralize free radicals and reduce oxidative stress in cells.
- Enzyme Inhibition : Some compounds act as inhibitors for enzymes such as acetylcholinesterase (AChE), which is vital for neurotransmission .
- Apoptosis Induction : Certain derivatives promote apoptosis in cancer cells through various pathways, contributing to their antitumor effects .
Study 1: Antimicrobial Efficacy
A study conducted by Sharma et al. synthesized several N-substituted carbazoles and assessed their antimicrobial activity against both bacterial and fungal strains. The results indicated that specific derivatives had significant inhibitory effects, highlighting the potential for developing new antimicrobial agents based on the carbazole structure .
Study 2: Neuroprotective Properties
Research by Howorko et al. focused on the neuroprotective effects of N-substituted carbazoles on HT22 neuronal cells. Their findings revealed that certain compounds could effectively protect against glutamate-induced neurotoxicity, emphasizing the therapeutic potential for treating neurodegenerative diseases .
Data Table: Summary of Biological Activities
| Activity Type | Compound Name | Target Organism/Cell Line | IC50/Zone of Inhibition |
|---|---|---|---|
| Antimicrobial | Various N-substituted Carbazoles | S. aureus, E. coli | 11.1 - 24.0 mm at 50 µg/mL |
| Antitumor | N-substituted Carbazole Derivative | A549 lung carcinoma | IC50 = 25.7 µg/mL |
| Neuroprotective | Specific Carbazole Derivatives | HT22 neuronal cells | Effective at 3 µM |
特性
分子式 |
C18H20N2O2 |
|---|---|
分子量 |
296.4 g/mol |
IUPAC名 |
6-carbazol-9-yl-N-hydroxyhexanamide |
InChI |
InChI=1S/C18H20N2O2/c21-18(19-22)12-2-1-7-13-20-16-10-5-3-8-14(16)15-9-4-6-11-17(15)20/h3-6,8-11,22H,1-2,7,12-13H2,(H,19,21) |
InChIキー |
SOMDVJCUFVPZKM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCC(=O)NO |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















